N'-(2-naphthylmethylene)benzohydrazide
Description
N'-(2-Naphthylmethylene)benzohydrazide (CAS: 303760-60-3) is a hydrazone derivative synthesized via condensation of benzohydrazide with 2-naphthaldehyde. Its structure features a benzohydrazide core conjugated to a 2-naphthylmethylene group, enabling π-π stacking and hydrogen bonding interactions.
Properties
Molecular Formula |
C18H14N2O |
|---|---|
Molecular Weight |
274.3g/mol |
IUPAC Name |
N-[(E)-naphthalen-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C18H14N2O/c21-18(16-7-2-1-3-8-16)20-19-13-14-10-11-15-6-4-5-9-17(15)12-14/h1-13H,(H,20,21)/b19-13+ |
InChI Key |
PELFDAIRBMAVCL-CPNJWEJPSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC3=CC=CC=C3C=C2 |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Benzohydrazide Derivatives
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., methoxy in H18–H22) enhance solubility and stability, while bulky groups (e.g., naphthyl) may reduce reaction yields due to steric hindrance .
- Synthetic Flexibility : The condensation step allows modular substitution, enabling tailored biological or electronic properties .
Physicochemical Properties
Theoretical studies () suggest that substituents like dimethylamino groups lower the HOMO-LUMO gap (ΔE = 4.2 eV vs.
Anticancer Activity
Table 2: Cytotoxic Activity of Benzohydrazide Derivatives
| Compound | Cell Line (IC₅₀, µM) | Reference |
|---|---|---|
| 5a () | A549 (0.0316) | |
| 5c () | A549 (0.06) | |
| Cisplatin (Control) | A549 (0.045–0.052) | |
| CHBH () | Multiple cancer lines (LSD1 inhibition) |
Key Findings :
- Halogenated derivatives (e.g., 5a: 4-chloro, 2,4-dichloro) exhibit superior cytotoxicity, with IC₅₀ values surpassing cisplatin .
- The 2-naphthyl group in the target compound may enhance DNA intercalation or kinase inhibition, though specific data are lacking .
Antimicrobial and Antioxidant Activity
- Antimicrobial : Derivatives with thiophene (S3) or 4-chloro (S4) substituents show moderate activity against S. aureus and E. coli (MIC = 12.5–25 µg/mL) .
- Antioxidant : Methoxy-substituted derivatives (e.g., H18–H22) demonstrate strong DPPH radical scavenging (IC₅₀ = 18–22 µM), attributed to electron-donating groups stabilizing free radicals .
Electronic and Reactivity Profiles
Theoretical calculations () highlight that:
- N'-(4-Dimethylaminobenzylidene)benzohydrazide: Lower ΔE (4.2 eV), higher hardness (η = 2.1 eV), and elevated dipole moment (μ = 5.6 Debye) compared to unsubstituted analogs, favoring nucleophilic attack and antibacterial activity .
- 2-Naphthyl Substituent : Expected to increase π-π interactions and binding affinity in enzyme pockets, though experimental validation is needed .
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